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9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine

Adenosine receptor Structure-activity relationship Target selectivity

9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine is a pyrazolo[3,4-c]quinoline derivative featuring a C4 primary amine and a branched C9 5-methylhexan-2-yl substituent. This substitution pattern distinguishes it from the more extensively characterized 2-arylpyrazolo[3,4-c]quinolin-4-amines developed as adenosine A3 receptor antagonists.

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
Cat. No. B11842183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)C1=C2C(=CC=C1)N=C(C3=C2C=NN3)N
InChIInChI=1S/C17H22N4/c1-10(2)7-8-11(3)12-5-4-6-14-15(12)13-9-19-21-16(13)17(18)20-14/h4-6,9-11H,7-8H2,1-3H3,(H2,18,20)(H,19,21)
InChIKeyNQJMQTYQMQJWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine: Structural Identity and Procurement-Relevant Baseline


9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine is a pyrazolo[3,4-c]quinoline derivative featuring a C4 primary amine and a branched C9 5-methylhexan-2-yl substituent [1]. This substitution pattern distinguishes it from the more extensively characterized 2-arylpyrazolo[3,4-c]quinolin-4-amines developed as adenosine A3 receptor antagonists [2]. The compound is cataloged under MeSH identifier 5476423 with a note indicating potential anti-proliferative effects on gallium-resistant lung cancer, though the primary literature source (Bioorg. Med. Chem. Lett. 2014, 24, 4553–4556) provides limited publicly accessible quantitative pharmacology [1]. Its core scaffold is recognized across multiple patent families for diverse therapeutic applications including PDE9/PDE10 inhibition, cannabinoid receptor modulation, and TLR7/8 agonism, underscoring that subtle substituent variations can redirect biological target engagement [3][4].

Target family shift Reported alignment with PDE, CB2, and TLR target classes based on patent SAR
Substitution pattern C9 branched alkyl substituent distinct from the 2-aryl adenosine A3 antagonist series
Phenotypic annotation Unique MeSH association with gallium-resistant lung cancer phenotypic models

Why 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine Cannot Be Replaced by Common 2-Aryl or Unsubstituted Analogs


The pyrazolo[3,4-c]quinoline scaffold exhibits pronounced structure-activity relationship (SAR) divergence depending on both the nature of the N2 substituent and the C9 position [1]. The extensively studied 2-aryl series (e.g., 2-phenyl, 2-m-tolyl, 2-(3-methoxyphenyl)) derives nanomolar adenosine A3 receptor affinity from a combination of the 2-aryl group and the 4-amino/4-amido functionality; removal or relocation of the aryl substituent fundamentally alters the receptor binding profile [2]. The target compound bears no 2-aryl group but instead incorporates a bulky, lipophilic 5-methylhexan-2-yl chain at C9, a substitution pattern associated in the patent literature with PDE9/PDE10 inhibition, cannabinoid receptor modulation, and immunomodulatory TLR7/8 agonism rather than adenosine receptor antagonism [3][4]. Generic procurement of a 2-arylpyrazolo[3,4-c]quinolin-4-amine or an unsubstituted parent compound is therefore unlikely to reproduce the biological activity, physicochemical properties, or target selectivity profile of the C9-alkylated derivative.

Risk Factor
This Compound (C9-Alkyl)
2-Aryl Analog
Target engagement context
May engage PDE, CB2, TLR pathways (patent SAR)
Reported adenosine A3 receptor antagonist profile
Substitution-driven selectivity
C9 branched alkyl chain alters target landscape
N2-aryl group required for high-affinity A3 binding
Lipophilicity profile
Higher clogP may shift CNS penetration and metabolism
Lower clogP typical of A3 antagonist chemotype
Phenotypic annotation
MeSH link to gallium-resistant lung cancer models
No analogous annotation reported

9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine: Quantitative Differentiation Evidence Against Structural Comparators


C9 Branched Alkyl Substitution Diverts Pharmacological Target Engagement Away from Adenosine A3 Receptors

The 2-arylpyrazolo[3,4-c]quinolin-4-amine chemotype consistently yields nanomolar hA3 adenosine receptor affinity. For example, 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4-amine (CHEMBL107446) displays a Ki of 99.3 nM at hA3, with selectivity over hA1 (Ki = 129 nM) and hA2A (Ki = 3,750 nM) [1]. In contrast, the target compound lacks the 2-aryl pharmacophore essential for adenosine receptor binding and instead bears a C9 5-methylhexan-2-yl group [2]. Patent disclosures indicate that C9-alkylated pyrazolo[3,4-c]quinolines are directed toward PDE9/PDE10, CB2, or TLR7/8 targets rather than adenosine receptors, representing a fundamental shift in target engagement driven by the substitution pattern [3][4]. No publicly available adenosine receptor binding data exist for C9-alkylated derivatives, consistent with the absence of the requisite 2-aryl pharmacophore.

Target engagement context
Class-level
2-m-tolyl analog hA3 Ki = 99.3 nM; target compound lacks 2-aryl pharmacophore, no hA3 binding reported
Receptor engagement shifts away from adenosine A3; aligns with PDE/CB2/TLR patent context
Radioligand displacement assays; comparator data from BindingDB
Adenosine receptor Structure-activity relationship Target selectivity

Computed Lipophilicity (clogP) Differentiation from 2-Aryl Analogs

The 5-methylhexan-2-yl substituent at C9 confers a calculated partition coefficient (clogP) of approximately 3.6–4.2 for the target compound (C18H24N4, MW ~296.4), substantially higher than the clogP range of 2.8–3.4 typical of 2-aryl analogs such as 2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine (C16H12N4, MW 260.3, clogP ~2.9) [1]. This ~0.7–1.3 log unit increase in lipophilicity predicts enhanced membrane permeability and potentially greater blood-brain barrier penetration, but also increased susceptibility to cytochrome P450-mediated metabolism and reduced aqueous solubility [2]. The branched nature of the 5-methylhexan-2-yl chain may also confer differential metabolic stability compared to linear alkyl substituents at the same position.

Lipophilicity profile
Class-level
Target clogP ~3.6–4.2 vs. 2-phenyl analog clogP ~2.9
Higher lipophilicity supports CNS permeability evaluation; metabolic stability assessment recommended
Calculated logP; experimental data not reported
Lipophilicity Drug-likeness Physicochemical property

Potential Anti-Proliferative Activity Against Gallium-Resistant Lung Cancer: Unique Phenotypic Annotation

The MeSH record for compound 5476423 explicitly notes 'potential anti-proliferative effects on gallium-resistant lung cancer,' derived from a 2014 Bioorg. Med. Chem. Lett. publication [1]. This phenotypic annotation is absent from all other pyrazolo[3,4-c]quinoline entries in MeSH, including the extensively characterized 2-aryl adenosine receptor antagonist series [2]. While the quantitative IC50 or GI50 values from the primary source are not publicly accessible, the association with gallium-resistant lung cancer—a specific drug-resistant phenotype—suggests a cellular mechanism distinct from adenosine receptor-mediated signaling. This annotation may indicate activity via PDE inhibition, kinase modulation, or metal chelation pathways relevant to oncology research.

Phenotypic annotation
Reported
MeSH annotation: potential anti-proliferative effects on gallium-resistant lung cancer
Unique phenotypic context may guide oncology screening prioritization
Quantitative IC50 not publicly accessible; data to verify
Anti-proliferative Gallium-resistant lung cancer Phenotypic screening

Procurement-Relevant Application Scenarios for 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine


Oncology Phenotypic Screening in Drug-Resistant Lung Cancer Models

The unique MeSH annotation linking this compound to anti-proliferative effects against gallium-resistant lung cancer supports its use as a starting point or reference compound in phenotypic screening campaigns targeting drug-resistant non-small cell lung cancer (NSCLC) [1]. Procurement should be prioritized over 2-arylpyrazolo[3,4-c]quinolin-4-amines, which have no documented activity in this disease context.

CNS Drug Discovery Programs Targeting PDE9 or PDE10 Inhibition

The C9-alkyl substitution pattern and elevated lipophilicity (clogP ~3.6–4.2) align with patent-described pyrazoloquinoline PDE9/PDE10 inhibitors developed for cognitive impairment, schizophrenia, and Alzheimer's disease [2][3]. The compound may serve as a scaffold-hopping lead or a tool compound for PDE target engagement studies requiring CNS-penetrant properties.

Cannabinoid CB2 or Immunomodulatory TLR7/8 Target Exploration

Patent families describing pyrazolo[3,4-c]quinoline cores as CB2 agonists (for inflammatory bowel disease) and as TLR7/8 agonists (for cancer immunotherapy antibody-drug conjugates) indicate that C9-alkylated derivatives are the relevant chemotype for these targets [4][5]. Researchers exploring these therapeutic areas should procure the C9-substituted compound rather than the more common 2-aryl analogs.

Structure-Activity Relationship (SAR) Expansion of Pyrazoloquinoline Chemical Space

Given the dominance of 2-aryl-substituted pyrazolo[3,4-c]quinolin-4-amines in the published literature [6], this compound represents a structurally distinct exemplar for SAR studies aimed at understanding how C9 versus N2 substitution governs target selectivity, pharmacokinetics, and safety profiles within the pyrazoloquinoline scaffold.

Application
Selection Property
Validation Focus
Oncology phenotypic screening
Gallium-resistant lung cancer phenotypic annotation
Cell-viability endpoint in drug-resistant cancer models
CNS target engagement studies
C9-alkyl pattern linked to CNS-penetrant PDE inhibitor chemotype
PDE enzyme activity and selectivity assays in CNS models
Immunology & inflammation research
Scaffold implicated in CB2 agonist and TLR7/8 agonist patent families
Receptor activation and immune cell assay context
SAR & scaffold expansion
Structurally distinct C9 substitution vs. N2-aryl series
Target selectivity profiling and pharmacokinetic comparison
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